N-(4-Chlorophenyl)-2-methylbenzamide
Overview
Description
N-(4-Chlorophenyl)-2-methylbenzamide, also known as 4'-chloro-2'-methyl-N-(propan-2-yl)benzanilide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its pharmacological properties, especially in the field of neuroscience.
Scientific Research Applications
Application in Dopamine Receptor Research
N-(4-Chlorophenyl)-2-methylbenzamide and its derivatives have been studied for their role in dopamine receptor research. Colabufo et al. (2001) utilized a compound similar to N-(4-Chlorophenyl)-2-methylbenzamide, PB12, as a probe for direct determination of dopamine D(4) receptor density in the rat striatum. This research contributes to our understanding of dopamine receptor functions and their implications in neurological disorders (Colabufo et al., 2001).
Role in Antimicrobial Agents
Compounds related to N-(4-Chlorophenyl)-2-methylbenzamide have potential as antimicrobial agents. Murugavel et al. (2016) synthesized and studied a compound (MFMSC) with a similar structure, exploring its antimicrobial activity and potential as an inhibitor of penicillin-binding protein. This research opens avenues for the development of new antimicrobial agents (Murugavel et al., 2016).
Applications in Nanoparticle Systems
N-(4-Chlorophenyl)-2-methylbenzamide analogs have been utilized in the development of nanoparticle systems for agricultural applications. Campos et al. (2015) investigated the use of nanoparticles as carrier systems for fungicides, demonstrating the potential of these systems in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Investigation in Photodegradation Studies
The study of photodegradation of related compounds has significant implications for environmental science. Guoguang et al. (2001) examined the photodegradation of a urea compound containing a 4-chlorophenyl group, similar to N-(4-Chlorophenyl)-2-methylbenzamide. This research provides insights into the environmental impact and breakdown of such compounds (Guoguang et al., 2001).
Contribution to Protein Kinase Inhibitor Research
Compounds structurally similar to N-(4-Chlorophenyl)-2-methylbenzamide have been investigated for their potential as protein kinase inhibitors. Russell et al. (2015) synthesized analogs with potential broad-spectrum inhibition of protein kinases, contributing to the field of cancer research and the development of novel therapeutic agents (Russell et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAHWPBBMVBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282539 | |
Record name | N-(4-Chlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-methylbenzamide | |
CAS RN |
65492-63-9 | |
Record name | NSC26405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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